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Dimethyldithiocarbamate-d6 (sodium dihydrate)
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Overview
Description
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a deuterium-labeled version of dimethyldithiocarbamate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which can be useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamate-d6 (sodium dihydrate) is synthesized by reacting deuterated dimethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
While specific industrial production methods for dimethyldithiocarbamate-d6 (sodium dihydrate) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyldithiocarbamate-d6 (sodium dihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the deuterium label .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
1.1. Electrolyte Studies
Recent studies have investigated the behavior of sodium dimethyldithiocarbamate as an electrolyte. Research has shown that its conductance varies with different solvents and temperatures, which can be critical for understanding electrolyte-solvent interactions in chemical processes. For instance, measurements taken in dimethylformamide demonstrated that conductance increased with temperature, indicating enhanced ion-dipole interactions .
Temperature (°C) | Conductance (Λ₀) |
---|---|
25 | Value A |
30 | Value B |
35 | Value C |
40 | Value D |
1.2. Enzyme Inhibition
Dimethyldithiocarbamate compounds have been employed as enzyme inhibitors in various biochemical studies. They have shown effectiveness against enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition is significant for diabetes treatment as it helps regulate glucose levels . Additionally, dithiocarbamates have been studied for their role in inhibiting metallo-β-lactamases, which are linked to antibiotic resistance .
2.1. Pesticide and Fungicide
Sodium dimethyldithiocarbamate is widely used as a pesticide and fungicide in agriculture. It has been effective against a variety of pathogens affecting crops such as melons, where tolerance levels are set at 25 ppm . Its broad-spectrum biocidal properties make it suitable for use in integrated pest management strategies.
2.2. Heavy Metal Removal
In agricultural settings, sodium dimethyldithiocarbamate serves as a chelating agent to remove heavy metals from wastewater streams. This application is crucial for maintaining soil health and preventing metal accumulation in crops .
3.1. Rubber Industry
One of the most significant applications of sodium dimethyldithiocarbamate is as a vulcanization accelerator in the rubber industry. It enhances the processing of both synthetic and natural rubbers, including butadiene rubber and latex . This property allows for improved durability and elasticity of rubber products.
3.2. Water Treatment
Sodium dimethyldithiocarbamate acts as a biocide and corrosion inhibitor in water treatment processes. It helps control microbial growth and precipitate heavy metals, ensuring cleaner water systems for industrial applications .
Case Study 1: Agricultural Efficacy
A study conducted on the application of sodium dimethyldithiocarbamate on melon crops demonstrated its effectiveness in controlling fungal pathogens while maintaining crop yield within acceptable tolerance levels .
Case Study 2: Rubber Processing
In an industrial setting, the use of sodium dimethyldithiocarbamate as a vulcanization accelerator resulted in enhanced mechanical properties of rubber products compared to those processed without this additive .
Mechanism of Action
The mechanism of action of dimethyldithiocarbamate-d6 (sodium dihydrate) involves its interaction with metal ions and enzymes. It acts as a chelating agent, binding to metal ions and inhibiting enzyme activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dimethyldithiocarbamate: The non-deuterated version, commonly used in similar applications but without the benefits of deuterium labeling.
Tetramethyldithiocarbamate: Another dithiocarbamate compound with different alkyl groups, used in similar research contexts.
Ferbam (Ferric dimethyldithiocarbamate): A related compound with iron, used as a fungicide and in research.
Uniqueness
Dimethyldithiocarbamate-d6 (sodium dihydrate) is unique due to the presence of deuterium, which provides distinct advantages in analytical techniques. The deuterium labeling allows for more precise tracking and analysis in mass spectrometry and other studies, making it a valuable tool in various research fields .
Biological Activity
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a chemical compound that has garnered attention for its biological activities, particularly in the context of its use as a chelating agent and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.
Dimethyldithiocarbamate-d6 is a deuterated form of sodium dimethyldithiocarbamate, characterized by the presence of two methyl groups attached to a dithiocarbamate moiety. The compound is soluble in water and exhibits nucleophilic properties, making it useful in various chemical reactions, including metal chelation.
1. Chelating Agent
Dimethyldithiocarbamate-d6 is primarily recognized for its ability to chelate heavy metals, which has significant implications for environmental and health applications. It has been used in wastewater treatment to precipitate heavy metals such as copper (Cu) and lead (Pb), thereby reducing their toxicity in aquatic environments. Research indicates that sodium dimethyldithiocarbamate can effectively bind to these metals, forming stable complexes that are less harmful than the free metals themselves .
2. Toxicity Studies
A study using Caenorhabditis elegans as a model organism revealed that sodium dimethyldithiocarbamate exhibits dose-dependent toxicity. The lethal concentration (LC50) was determined to be approximately 139.39 mg/L. Concentrations above 1 mg/L were found to adversely affect survival, growth, and locomotion behaviors in the nematodes . However, the chelated forms of heavy metals with sodium dimethyldithiocarbamate showed reduced toxicity compared to untreated metals, suggesting a potential for safe application within certain limits.
Concentration (mg/L) | Effect on C. elegans |
---|---|
0.01 - 1 | No significant effects |
1 | Safe limit |
>1 | Adverse effects |
139.39 | LC50 value |
3. Antioxidant Properties
Sodium dimethyldithiocarbamate has been noted for its dual role as both an antioxidant and pro-oxidant depending on the timing of administration. It inhibits superoxide dismutase (SOD), which can lead to increased oxidative stress under certain conditions . This property may have implications for cancer therapy, where modulation of oxidative stress is critical.
Case Study 1: Heavy Metal Chelation
In a study assessing the efficacy of sodium dimethyldithiocarbamate as a chelating agent, researchers found that it significantly reduced the bioavailability of heavy metals in contaminated waters. The compound was effective at concentrations as low as 0.01 mg/L, demonstrating its potential for use in environmental remediation .
Case Study 2: Cancer Research
Research into gold(III) complexes containing dithiocarbamate ligands has shown promising results in inhibiting cancer cell growth. These complexes exhibited higher cytotoxicity compared to traditional chemotherapeutics like cisplatin against various cancer cell lines, indicating that dithiocarbamates may enhance the efficacy of metal-based drugs through improved cellular uptake and interaction with biological targets .
The mechanisms underlying the biological activity of dimethyldithiocarbamate-d6 include:
- Metal Binding : The compound forms stable chelates with heavy metals, reducing their toxicity.
- Oxidative Stress Modulation : By inhibiting SOD, it alters oxidative stress levels within cells.
- Cellular Uptake Enhancement : Dithiocarbamates can facilitate increased uptake of metal complexes into cancer cells, enhancing therapeutic effects.
Properties
Molecular Formula |
C3H10NNaO2S2 |
---|---|
Molecular Weight |
185.28 g/mol |
IUPAC Name |
sodium;N,N-bis(trideuteriomethyl)carbamodithioate;dihydrate |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1/i1D3,2D3;;; |
InChI Key |
NQVBYQPOGVWUPK-XHDKXBAGSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)[S-])C([2H])([2H])[2H].O.O.[Na+] |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Origin of Product |
United States |
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